

Metal-Free Synthesis of Sulfoximines from Sulfides: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfoximine

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The synthesis of **sulfoximines**, a crucial functional group in pharmaceuticals and agrochemicals, has seen a significant shift towards more sustainable and safer metal-free methodologies. These approaches avoid the use of potentially toxic and expensive metal catalysts, offering cleaner reaction profiles and simplified purification processes. This document provides detailed application notes and experimental protocols for key metal-free methods for the synthesis of **sulfoximines** directly from sulfides.

Method 1: Three-Step Synthesis of NH-Sulfoximines via N-Cyano Sulfilimines

This method provides a reliable and operationally simple route to NH-**sulfoximines** from a variety of sulfides. The process involves the initial formation of an N-cyano sulfilimine, followed by oxidation to the corresponding N-cyano **sulfoximine**, and subsequent deprotection to yield the free NH-**sulfoximine**.^[1] This pathway is advantageous due to the stability of the reagents and mild reaction conditions, eliminating the need for an inert atmosphere.^[1]

Reaction Workflow



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Caption: Workflow for the three-step synthesis of NH-**sulfoximines**.

Experimental Protocols

Step 1: Synthesis of N-Cyano Sulfilimines^[1]

- To a solution of the sulfide (1.0 mmol), add cyanamide (H_2NCN , 55.0 mg, 1.3 equiv) and potassium tert-butoxide (tBuOK, 135.0 mg, 1.2 equiv) in methanol (6 mL) at room temperature.
- Add N-bromosuccinimide (NBS, 267.0 mg, 1.5 equiv) to the mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and purify the product by flash column chromatography to obtain the N-cyano sulfilimine.

Step 2: Oxidation to N-Cyano **Sulfoximines**^[1]

- To a stirred solution of the N-cyano sulfilimine (1.0 mmol) in ethanol (10 mL), add potassium carbonate (K_2CO_3 , 414.0 mg, 3.0 mmol) and meta-chloroperoxybenzoic acid (m-CPBA, ~70%; 370.0 mg, 1.5 mmol) at 0 °C.
- Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Remove the solvent under reduced pressure, add water, and extract the product with dichloromethane (3 x 8 mL).
- Dry the combined organic layers over anhydrous MgSO_4 , filter, and evaporate the solvent.
- Purify the residue by flash column chromatography.

Step 3: Deprotection to NH-**Sulfoximines**^[1]

- To a stirring solution of the N-cyano **sulfoximine** (1.0 mmol) in dichloromethane (18 mL) at 0 °C, add trifluoroacetic anhydride (TFAA, 417.0 µL, 3.0 mmol).
- Allow the mixture to react at room temperature until the starting material is consumed (monitored by TLC).
- Concentrate the reaction mixture, dilute it with methanol (7 mL), and treat it with potassium carbonate (K₂CO₃, 691.0 mg, 5.0 mmol).
- Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Substrate Scope and Yields

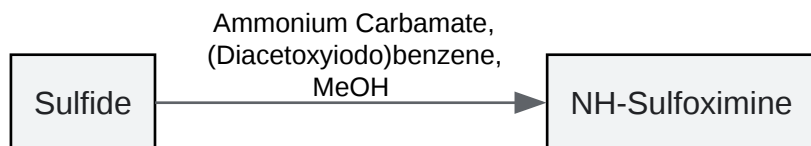
Sulfide Substrate	N-Cyano Sulfilimine Yield (%)
Thioanisole	95
Methyl p-tolyl sulfide	96
4-Chlorothioanisole	92
Benzyl methyl sulfide	99
Dibenzyl sulfide	85

Yields are for the first step (imination) and are representative examples. Please refer to the original literature for a more extensive list.[\[1\]](#)

Method 2: One-Pot Synthesis of NH-Sulfoximines using a Hypervalent Iodine Reagent

This protocol offers a direct, one-pot synthesis of NH-**sulfoximines** from sulfides, employing ammonium carbamate as a convenient ammonia source and (diacetoxyiodo)benzene as a mild oxidant.[\[2\]](#) This method is operationally simple and has been widely adopted for its broad applicability.[\[2\]](#)

Reaction Workflow



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Caption: Workflow for the one-pot synthesis of NH-**sulfoximines**.

Experimental Protocol[2]

- To a flask containing the sulfide (1.0 equiv), add methanol as the solvent.
- Add ammonium carbamate (4.0 equiv) to the suspension.
- Add (diacetoxyiodo)benzene (3.0 equiv) in a single portion.
- Stir the reaction mixture at room temperature and monitor by TLC.
- Upon completion, quench the reaction and perform an aqueous work-up.
- Extract the product with a suitable organic solvent.
- Dry the combined organic layers, concentrate, and purify by column chromatography.

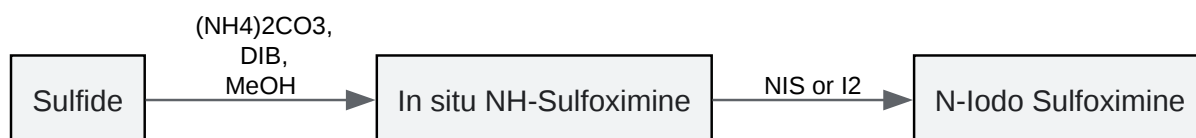
Proposed Mechanistic Pathway

The reaction is proposed to proceed through the initial formation of an iminoiodinane from the reaction of ammonia (from ammonium carbamate) with (diacetoxyiodo)benzene. This species is then thought to oxidize to a highly reactive iodonitrene, which reacts with the sulfide to form a sulfilimine intermediate. Subsequent reaction with an oxygen donor, such as the solvent or acetic acid, leads to the final NH-**sulfoximine** product.[2]

Method 3: One-Pot Cascade Synthesis of N-Iodo Sulfoximines

This method provides a straightforward, one-pot synthesis of N-iodo **sulfoximines** from sulfides at room temperature.[3][4] The reaction proceeds through the in-situ formation of an NH-**sulfoximine**, which is then iodinated.[3] This protocol is scalable and provides access to a diverse range of N-iodo **sulfoximines**, which are stable compounds.[3]

Reaction Workflow



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Caption: Workflow for the one-pot synthesis of N-iodo **sulfoximines**.

Experimental Protocol[3]

- In a suitable container, dissolve the sulfide (1 mmol) in methanol (5 mL).
- Add ammonium carbonate ((NH₄)₂CO₃, 1.5 equiv) and (diacetoxyiodo)benzene (DIB, 2.3 equiv).
- Stir the mixture vigorously at room temperature for 1 hour.
- Add N-iodosuccinimide (NIS, 1.1 equiv) or iodine (I₂, 1.1 equiv) to the reaction mixture.
- Continue stirring for another hour at room temperature.
- After the reaction is complete, perform a work-up and purify the product by column chromatography.

Substrate Scope and Yields

Sulfide Substrate	Product Yield (%)
Methyl phenyl sulfide	90
Ethyl phenyl sulfide	85
Isopropyl phenyl sulfide	82
4-Methoxyphenyl methyl sulfide	88
4-Chlorophenyl methyl sulfide	86
Pentafluorophenyl methyl sulfide	90

Yields are representative examples. Please refer to the original literature for a more extensive list.^[3]

Summary and Outlook

The metal-free synthesis of **sulfoximines** from sulfides offers significant advantages in terms of sustainability, safety, and operational simplicity. The methods presented here provide researchers with reliable and versatile protocols for accessing a wide range of **sulfoximine** derivatives. The choice of method will depend on the desired substitution pattern on the **sulfoximine** nitrogen and the specific substrate. These protocols are valuable tools for drug discovery and development, facilitating the exploration of **sulfoximines** as important pharmacophores.

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References

- 1. Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]

- 3. One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Metal-Free Synthesis of Sulfoximines from Sulfides: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086345#metal-free-synthesis-of-sulfoximines-from-sulfides]

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